molecular formula C7H6BrIN2O B13671218 3-Bromo-4-iodobenzohydrazide

3-Bromo-4-iodobenzohydrazide

Cat. No.: B13671218
M. Wt: 340.94 g/mol
InChI Key: WZJBJEVKRLECJJ-UHFFFAOYSA-N
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Description

3-Bromo-4-iodobenzohydrazide is an organic compound with the molecular formula C7H6BrIN2O. It is a derivative of benzohydrazide, where the benzene ring is substituted with bromine and iodine atoms at the 3rd and 4th positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-iodobenzohydrazide typically involves the halogenation of benzohydrazide derivatives. One common method is the sequential bromination and iodination of benzohydrazide. The reaction conditions often require the use of halogenating agents such as bromine and iodine in the presence of suitable catalysts and solvents .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-iodobenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield various oxidized derivatives .

Scientific Research Applications

3-Bromo-4-iodobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-iodobenzohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions. The exact pathways and molecular targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

  • 3-Bromo-4-chlorobenzohydrazide
  • 3-Bromo-4-fluorobenzohydrazide
  • 3-Bromo-4-methylbenzohydrazide

Comparison: Compared to these similar compounds, 3-Bromo-4-iodobenzohydrazide is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical reactivity and biological activity. The combination of these halogens can influence the compound’s electronic properties and its interactions with other molecules .

Properties

Molecular Formula

C7H6BrIN2O

Molecular Weight

340.94 g/mol

IUPAC Name

3-bromo-4-iodobenzohydrazide

InChI

InChI=1S/C7H6BrIN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12)

InChI Key

WZJBJEVKRLECJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN)Br)I

Origin of Product

United States

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